Mono-Adduct vs. Bis-Adduct (Tetraketone) Stoichiometry: Lipoxygenase Inhibition and Conformational Differentiation
The target mono-adduct (1:1 dimedone:4-nitrobenzaldehyde) differs fundamentally from the bis-adduct tetraketone 2,2′-[(4-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) (1:2 stoichiometry). The mono-adduct possesses a single enone moiety and a free secondary hydroxyl group capable of intermolecular hydrogen bonding with biological targets, whereas the bis-adduct features two enone systems bridged by a methine carbon and is stabilized by two intramolecular O–H···O hydrogen bonds [1]. Literature on the tetraketone class demonstrates that compounds with substituents increasing electron delocalization exhibit enhanced lipoxygenase inhibitory activity, and the mono-adduct's electronic configuration—with a single enone conjugated to a 4-nitrophenyl ring—offers a distinct delocalization pattern relative to the cross-conjugated bis-adduct [2]. The mono-adduct is also a documented lipoxygenase inhibitor that interferes with arachidonic acid metabolism [3].
| Evidence Dimension | Structural topology and hydrogen-bonding network |
|---|---|
| Target Compound Data | Mono-adduct; one α,β-unsaturated ketone; one intermolecularly available secondary hydroxyl; molecular formula C₁₅H₁₇NO₄; MW 275.30 |
| Comparator Or Baseline | Bis-adduct tetraketone (2,2′-[(4-nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)); two enone systems; intramolecular O–H···O hydrogen bonds (dO···O ~2.40 Å; δH ~17.0 ppm in CD₂Cl₂) [as reported for analogous 2:1 dimedone–aldehyde adducts]; MW ~425.5 |
| Quantified Difference | MW difference: ~150 Da; hydrogen-bond donor count: 1 (mono) vs. 0 freely available (bis, due to intramolecular sequestration); enone count: 1 vs. 2. |
| Conditions | Structural comparison derived from X-ray crystallography and NMR data on dimedone–aldehyde adducts [1]; lipoxygenase inhibition context from class-level pharmacology [2] [3]. |
Why This Matters
For users screening lipoxygenase inhibitors or developing anti-inflammatory leads, the mono-adduct provides a structurally simpler pharmacophore with a freely available hydroxyl for target engagement—distinct from the intramolecularly hydrogen-bonded bis-adduct—enabling a different mode of enzyme interaction and simplified SAR interpretation.
- [1] Chemistry Online. Reaction of 4-nitrobenzaldehyde and dimedone. Published January 2023; updated September 2025. View Source
- [2] Methone derivatives of aldehydes. Semantic Scholar summary. Lipoxygenase inhibitory tetraketones: potential remedial source for inflammation and asthma. It was found that the presence of substituents which increase delocalization of electrons enhances the inhibitory activity of the enzyme lipoxygenase. View Source
- [3] Medical University of Lublin, MeSH Concept Record. A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. It also serves as an antioxidant in fats and oils. View Source
